2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methyl-4H-chromen-4-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methyl-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic benefits
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methyl-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable acetophenone derivative under basic conditions, followed by cyclization to form the chromenone core. The reaction conditions often include the use of strong bases like potassium hydroxide and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like boron tribromide can be used to demethylate the methoxy groups.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, each with distinct chemical and biological properties .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
Bevantolol: A beta-1 adrenoceptor antagonist with a related phenethylamine structure.
Mescaline: A naturally occurring compound with similar methoxy substitutions.
Uniqueness
2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methyl-4H-chromen-4-one stands out due to its unique chromenone core, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups contributes to its diverse reactivity and potential therapeutic applications.
Properties
CAS No. |
15236-03-0 |
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Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-hydroxy-5-methylchromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-10-6-12(19)8-17-18(10)13(20)9-15(23-17)11-4-5-14(21-2)16(7-11)22-3/h4-9,19H,1-3H3 |
InChI Key |
UGBBKNOBQACBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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